![molecular formula C21H23ClN4O2 B2899172 Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride CAS No. 317822-52-9](/img/structure/B2899172.png)
Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride: is a complex organic compound characterized by its spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and tetrahydro-beta-carboline moieties, followed by their spirocyclization. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and high yield. Industrial methods also incorporate advanced purification techniques to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine
In medicine, Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.
Industry
In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4′-piperidine]-4(3H)-one: This compound shares a similar spirocyclic structure but differs in its functional groups and overall chemical properties.
Spiro[1,2,3,4-tetrahydroquinoline-4,1’-cyclohexane]: Another spirocyclic compound with distinct chemical characteristics.
Uniqueness
Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure
Properties
IUPAC Name |
1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indol-2-ium-1,4'-piperidine];chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2.ClH/c26-25(27)16-7-5-15(6-8-16)24-13-10-21(11-14-24)20-18(9-12-22-21)17-3-1-2-4-19(17)23-20;/h1-8,22-23H,9-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGTUZWBSKKPNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C2(CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C4=C1C5=CC=CC=C5N4.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
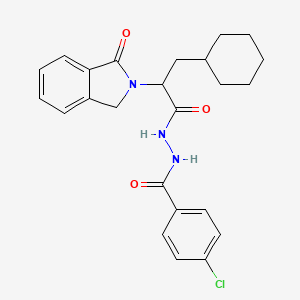
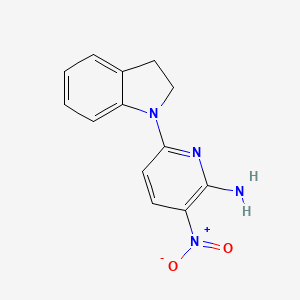
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899094.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)
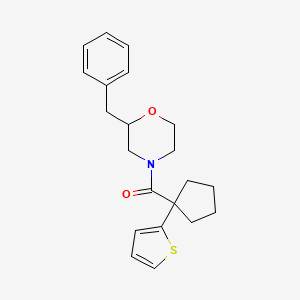
![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2899100.png)
![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/new.no-structure.jpg)
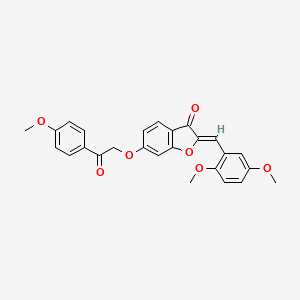
![2-ethoxy-5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2899103.png)
![3-(benzenesulfonyl)-N-(3,4-dimethylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)
![2-(morpholin-4-yl)-N-(thiophen-2-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B2899107.png)
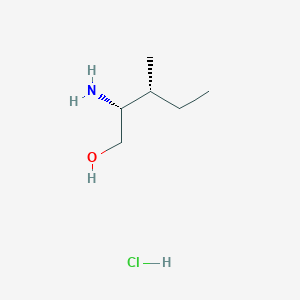
![N-[cyano(2,4-difluorophenyl)methyl]-2-[(3-fluorophenyl)formamido]acetamide](/img/structure/B2899110.png)
